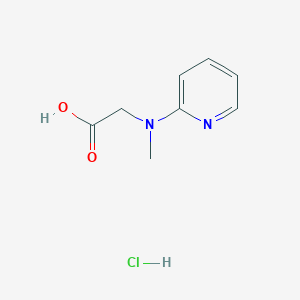
4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride, commonly referred to as DMPT-HCl, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a type of pyrimidine derivative, which is a class of heterocyclic compounds that are composed of four carbon atoms and two nitrogen atoms. DMPT-HCl has been studied for its potential applications in biochemistry, pharmacology, and medical research.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including those with substitutions similar to the mentioned compound, have been synthesized through various chemical reactions. For instance, Xu et al. (2013) described a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, showcasing methodologies applicable to synthesizing structurally related compounds. These synthetic approaches offer insights into the versatility of pyrimidine derivatives in chemical synthesis and their potential modifications for targeted scientific applications (Xu, Zhu, & Wang, 2013).
Biological Activity
The structural framework of pyrimidine derivatives has been explored for various biological activities. Wang et al. (2018) synthesized novel pyrimidine derivatives with antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents. These findings suggest that derivatives of pyrimidine, possibly including 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride, could be investigated for their biological activities and applications in medicinal chemistry (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Material Science and Catalysis
Pyrimidine derivatives have also found applications in material science and as catalysts in chemical reactions. For example, the coordination chemistry of pyrimidine derivatives, as explored by Godino-Salido et al. (1994), could be relevant for developing novel materials and catalysts, potentially extending to compounds like 4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride. These applications underscore the compound's potential utility beyond biological contexts, demonstrating its versatility in scientific research (Godino-Salido, Gutiérrez-Valero, López-Garzón, & Moreno-Sánchez, 1994).
properties
IUPAC Name |
4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S.ClH/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11;/h7,11,13H,3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAFCCQFMCVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-((piperidin-2-ylmethyl)thio)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)


![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)




![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)
